molecular formula C11H10N2O2 B14413805 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 85986-92-1

4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B14413805
CAS No.: 85986-92-1
M. Wt: 202.21 g/mol
InChI Key: KNMJZGRTDLTJGF-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-aminobenzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and quinones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the aminophenyl group.

Scientific Research Applications

4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
  • 4-[(4-Chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
  • 4-[(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one

Uniqueness

4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one is unique due to the presence of the aminophenyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

85986-92-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-[(4-aminophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H10N2O2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,12H2,1H3

InChI Key

KNMJZGRTDLTJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N)C(=O)O1

Origin of Product

United States

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